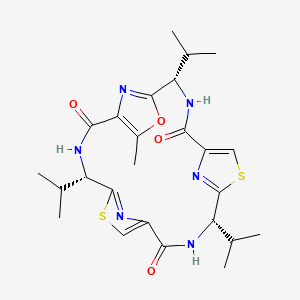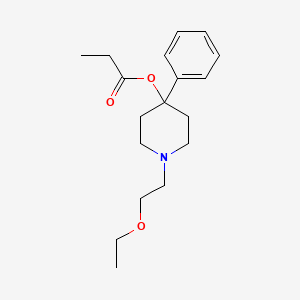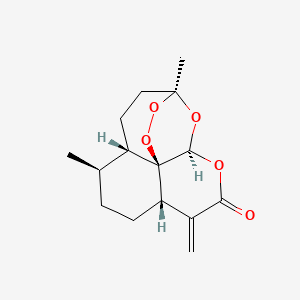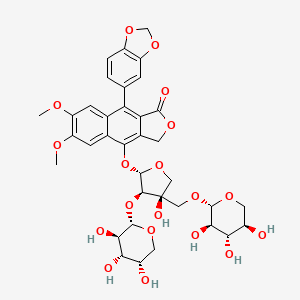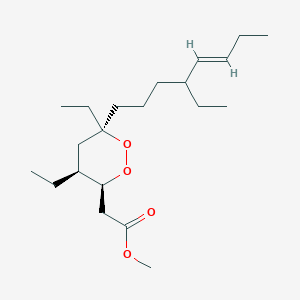
Plakortide F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plakortide F is a natural product found in Plakortis halichondrioides, Bryopsis pennata, and Plakortis with data available.
Scientific Research Applications
Antifungal Activity
Plakortide F acid (PFA), derived from marine sponges, has been shown to exhibit strong antifungal properties against pathogens like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. This is achieved by interfering with calcium homeostasis in these organisms. The compound disrupts the balance of intracellular calcium, which is crucial for fungal growth and survival. This mechanism is distinct from current antifungal agents, suggesting PFA as a novel antifungal candidate (Xu et al., 2011).
Antimalarial and Cytotoxic Properties
Plakortide F has demonstrated significant antimalarial activity against Plasmodium falciparum, a parasite responsible for malaria. This compound, along with other plakortides, has shown potent cytotoxicity in human cancer cell screenings. This indicates its potential as an antimalarial agent and in cancer treatment (Jiménez et al., 2003), (Gochfeld & Hamann, 2001).
Impact on Cellular Processes
Studies have shown that compounds like plakortide F can induce specific cellular responses, such as cell cycle arrest, in various types of cancer cells. This provides insight into their mode of action and potential therapeutic applications. The compounds demonstrate different responses based on their structural variations, which can be crucial in developing targeted therapies (Santos et al., 2015).
Protease Inhibition
Plakortide E, a relative of Plakortide F, has been identified as a non-competitive inhibitor of cathepsins and cathepsin-like parasitic proteases. This finding expands the potential application of plakortides in treating diseases where protease inhibition is beneficial, such as certain parasitic infections (Oli et al., 2014).
properties
Product Name |
Plakortide F |
|---|---|
Molecular Formula |
C21H38O4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
methyl 2-[(3S,4S,6S)-4,6-diethyl-6-[(E)-4-ethyloct-5-enyl]dioxan-3-yl]acetate |
InChI |
InChI=1S/C21H38O4/c1-6-10-12-17(7-2)13-11-14-21(9-4)16-18(8-3)19(24-25-21)15-20(22)23-5/h10,12,17-19H,6-9,11,13-16H2,1-5H3/b12-10+/t17?,18-,19-,21-/m0/s1 |
InChI Key |
JOIXERUBSWWODE-RQGNMBLMSA-N |
Isomeric SMILES |
CC/C=C/C(CC)CCC[C@]1(C[C@@H]([C@@H](OO1)CC(=O)OC)CC)CC |
Canonical SMILES |
CCC=CC(CC)CCCC1(CC(C(OO1)CC(=O)OC)CC)CC |
synonyms |
plakortide F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



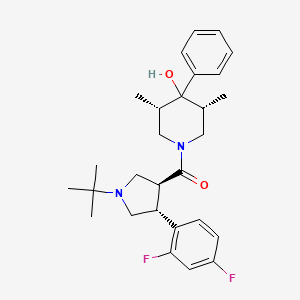
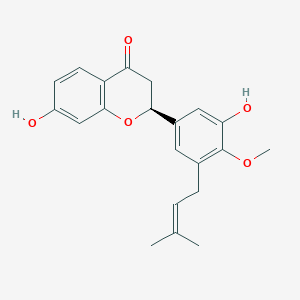
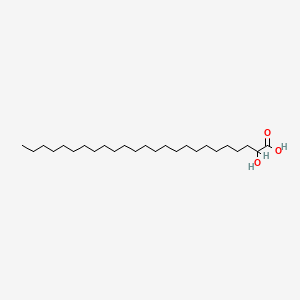
![N-[(2R,6S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide](/img/structure/B1248795.png)
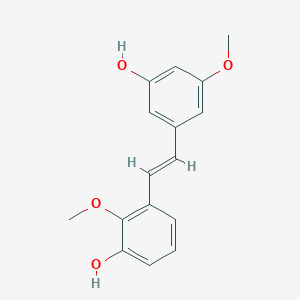
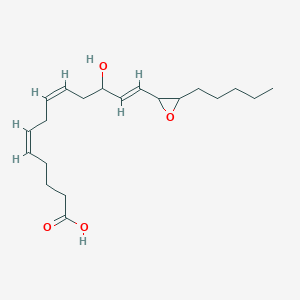
![10-[(2-Methyl-2'-trifluoromethyl-[1,1'-biphenyl]-4-yl)carbonyl]-10,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-3-carboxylic acid bis-(2-hydroxy-ethyl)-amide](/img/structure/B1248799.png)
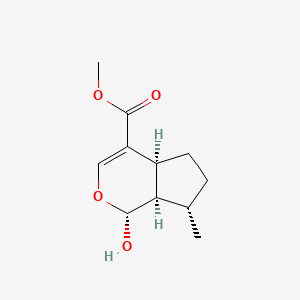
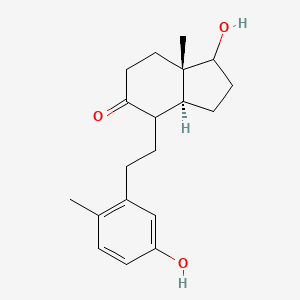
![(9Z,12Z)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B1248802.png)
